1-Boc-4-nitrobenzimidazole
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Overview
Description
1-Boc-4-nitrobenzimidazole: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The tert-butyl group and the nitro substituent on the benzimidazole ring enhance the compound’s chemical properties, making it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-nitrobenzimidazole typically involves a series of chemical reactions, including nitration, cyclization, and esterification. One common method starts with the nitration of a suitable benzimidazole precursor, followed by cyclization to form the benzimidazole ring. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-nitrobenzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzimidazole derivatives.
Substitution: Formation of benzimidazole carboxylic acids.
Scientific Research Applications
Chemistry: 1-Boc-4-nitrobenzimidazole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The nitro and tert-butyl groups in this compound can be modified to create derivatives with enhanced biological activity .
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as antiviral, antifungal, and anticancer agents. The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used as a building block for the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-Boc-4-nitrobenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity or disrupt cellular processes. The benzimidazole ring can interact with nucleic acids and proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- tert-butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
- tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Comparison: 1-Boc-4-nitrobenzimidazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for modification, making it a versatile intermediate in organic synthesis. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and biological activity .
Properties
Molecular Formula |
C12H13N3O4 |
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Molecular Weight |
263.25 g/mol |
IUPAC Name |
tert-butyl 4-nitrobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-13-10-8(14)5-4-6-9(10)15(17)18/h4-7H,1-3H3 |
InChI Key |
IJJIFYLZHNDKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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